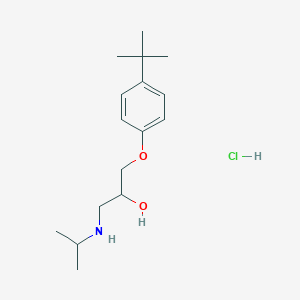

1-(4-tert-Butylphenoxy)-3-(isopropylamino)propan-2-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(4-tert-Butylphenoxy)-3-(isopropylamino)propan-2-ol” is a chemical compound with the molecular formula C13H20O2 . It is supplied by Chem Service Inc., which is a supplier of Analytical Reference Materials .

Physical and Chemical Properties The molecular weight of this compound is 208.30 . It is recommended to be stored at room temperature (20°C to 25°C) . The shelf life is 12 months .

Scientific Research Applications

Beta-Adrenergic Blocking Activity

Research has shown that compounds related to 1-(4-tert-Butylphenoxy)-3-(isopropylamino)propan-2-ol hydrochloride, such as 1-tert-butylamino-3-(2-isopropyl-5-methylphenoxy)-propan-2-ol oxalate, exhibit non-selective beta-adrenergic blocking activity. This activity was compared to that of propranolol, a known beta-blocker, in experiments using mouse ECG and isolated rat uterus models. The results suggest significant beta-adrenergic receptor affinity, indicating potential applications in cardiovascular research (Jindal et al., 2003).

Antimicrobial and Antiradical Activity

A study on related compounds, such as (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, explored their antimicrobial and antiradical activities. These compounds, intermediates in the synthesis of beta-blockers, were tested against various human pathogens and showed some level of biological activity, although lower than certain beta-blockers. This highlights their potential use in the development of new antimicrobial agents (Čižmáriková et al., 2020).

Uterine Relaxant Activity

Similar compounds, like racemic 1-(4-hydroxyphenyl)-2-[3-(substituted phenoxy)-2-hydroxy-1-propyl]aminopropan-1-ol hydrochlorides, have been synthesized and evaluated for their uterine relaxant activity. Studies on isolated rat uterus and in pregnant rats indicated potent activity, suggesting applications in obstetrics and gynecology (Viswanathan & Chaudhari, 2006).

Microbial Biotransformation

A study utilizing the fungus Cunninghamella echinulata demonstrated its capability to hydroxylate synthetic substrates related to 1-(4-tert-Butylphenoxy)-3-(isopropylamino)propan-2-ol hydrochloride, yielding products like prenalterol. This research opens avenues for microbial biotransformation in pharmaceutical synthesis (Pasutto et al., 1987).

Antioxidant Activities

Research into the antioxidant activities of phenols and catechols, such as 2,6-di-tert-butyl-4-methylphenol and related compounds, has revealed insights into their reactivity with radicals. This knowledge is crucial for understanding the chemical behavior of antioxidants in various environments (Barclay et al., 1999).

properties

IUPAC Name |

1-(4-tert-butylphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO2.ClH/c1-12(2)17-10-14(18)11-19-15-8-6-13(7-9-15)16(3,4)5;/h6-9,12,14,17-18H,10-11H2,1-5H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDBNSUMZYNIYKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)C(C)(C)C)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-tert-Butylphenoxy)-3-(isopropylamino)propan-2-ol hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2706631.png)

![N-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide](/img/structure/B2706636.png)

![4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoic acid](/img/no-structure.png)

![3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one](/img/structure/B2706640.png)

![2-(9-Chloro-5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)-4-methylphenol](/img/structure/B2706643.png)

![2-(4-chlorophenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2706647.png)

![4-({2-[(Carboxymethyl)sulfinyl]acetyl}amino)benzenecarboxylic acid](/img/structure/B2706651.png)